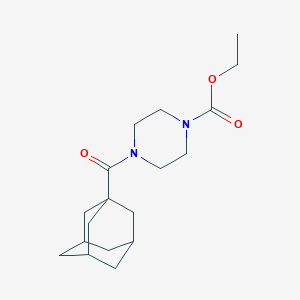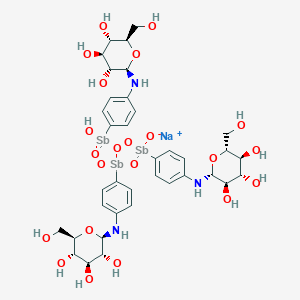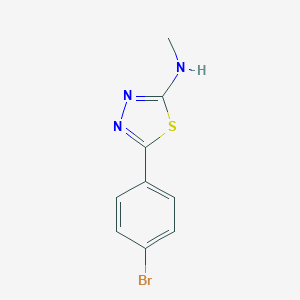
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate is a compound that combines the structural features of adamantane and piperazine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals. The combination of these two structures results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate typically involves the reaction of adamantane-1-carbonyl chloride with piperazine-1-carboxylate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to cross the blood-brain barrier.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its adamantane and piperazine moieties. The adamantane structure provides rigidity and stability, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(adamantanylcarbonyl)piperazinecarboxylate
- Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
- 1,3-Dehydroadamantane derivatives
Uniqueness
This compound is unique due to its combination of adamantane and piperazine structures, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-23-17(22)20-5-3-19(4-6-20)16(21)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
KWXSWBBBXDRYDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)


![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)




